molecular formula C18H20N2O5S B2822259 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine CAS No. 823829-62-5

2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine

Cat. No.: B2822259
CAS No.: 823829-62-5
M. Wt: 376.43
InChI Key: MSTZGXWQTLJSOS-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is a complex organic compound that features a furan ring, a methoxypropyl group, and a tosylated oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting with the preparation of the furan ring and the oxazole ring separately. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the oxazole ring can be prepared via the cyclization of α-haloketones with amides. The tosylation of the oxazole ring is achieved using tosyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the furan ring with the tosylated oxazole ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Oxazolines

    Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-2-[(3-methoxypropyl)amino]acetonitrile
  • (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one

Uniqueness

2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is unique due to the presence of both a furan ring and a tosylated oxazole ring in its structure. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-(furan-2-yl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13-6-8-14(9-7-13)26(21,22)18-17(19-10-4-11-23-2)25-16(20-18)15-5-3-12-24-15/h3,5-9,12,19H,4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTZGXWQTLJSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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